molecular formula C10H15NO2 B12121607 N-(furan-2-ylmethyl)oxan-4-amine

N-(furan-2-ylmethyl)oxan-4-amine

Cat. No.: B12121607
M. Wt: 181.23 g/mol
InChI Key: PHUPZYYCGOHUAI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)oxan-4-amine is an organic compound characterized by the presence of a furan ring attached to an oxane (tetrahydropyran) ring via a methylene bridge, with an amine group at the 4-position of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of N-(furan-2-ylmethyl)oxan-4-amine typically begins with commercially available starting materials such as furan-2-carbaldehyde and 4-hydroxyoxane.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(furan-2-ylmethyl)oxan-4-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced at the furan ring or the oxane ring, depending on the conditions and reagents used.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Reduced furan or oxane derivatives.

    Substitution: Various N-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(furan-2-ylmethyl)oxan-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its amine group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.

Medicine

This compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates. Its reactivity and functional groups make it valuable in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)oxan-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. The furan ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)ethanamine: Similar structure but with an ethyl group instead of the oxane ring.

    N-(furan-2-ylmethyl)pyrrolidine: Contains a pyrrolidine ring instead of the oxane ring.

    N-(furan-2-ylmethyl)morpholine: Features a morpholine ring in place of the oxane ring.

Uniqueness

N-(furan-2-ylmethyl)oxan-4-amine is unique due to the presence of both the furan and oxane rings, which confer distinct chemical and physical properties. This dual-ring system enhances its versatility in synthetic applications and its potential interactions with biological targets.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)oxan-4-amine

InChI

InChI=1S/C10H15NO2/c1-2-10(13-5-1)8-11-9-3-6-12-7-4-9/h1-2,5,9,11H,3-4,6-8H2

InChI Key

PHUPZYYCGOHUAI-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NCC2=CC=CO2

Origin of Product

United States

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